molecular formula C12H18N2O2 B5826436 2-(5-isopropyl-2-methylphenoxy)acetohydrazide

2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Cat. No.: B5826436
M. Wt: 222.28 g/mol
InChI Key: LRYUYKCNODYMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-isopropyl-2-methylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.136827821 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-(5-isopropyl-2-methylphenoxy)acetohydrazide and its derivatives have been synthesized and characterized for various applications. The synthesis involves reactions with different aromatic aldehydes, acids, and other agents, leading to a range of derivatives. These compounds are characterized using techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to determine their structure and purity (Dewangan et al., 2015); (Naseema et al., 2010); (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Activities

Derivatives of this compound have been evaluated for their analgesic and anti-inflammatory activities. In rodent studies, certain derivatives showed potent analgesic and anti-inflammatory effects, indicating their potential for development into therapeutic agents (Dewangan et al., 2015).

Nonlinear Optical Properties

Some hydrazones of this compound have been studied for their nonlinear optical properties using techniques like single-beam z-scan. These studies indicate potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Antimicrobial and Anthelmintic Evaluations

Several derivatives have been synthesized and tested for antimicrobial and anthelmintic activities. These studies have shown that certain compounds exhibit significant antibacterial, antifungal, and anthelmintic properties, suggesting their use in treating various infections (Fuloria et al., 2009); (Varshney et al., 2014).

Antibacterial and Antifungal Activities

The compounds derived from this compound have been shown to possess potent antibacterial and antifungal activities against various pathogens, indicating their potential as novel antimicrobial agents (Dahiya et al., 2006).

Properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)10-5-4-9(3)11(6-10)16-7-12(15)14-13/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYUYKCNODYMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.